molecular formula C16H21N5O2S B6438223 2-(methylsulfanyl)-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile CAS No. 2549031-73-2

2-(methylsulfanyl)-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile

Cat. No.: B6438223
CAS No.: 2549031-73-2
M. Wt: 347.4 g/mol
InChI Key: PTNPMLFCJQHVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile is a pyrimidine-based heterocyclic compound featuring a methylsulfanyl group at position 2, a morpholine ring substituted with a piperidine-1-carbonyl moiety at position 4, and a nitrile group at position 3. This structure combines sulfur-containing, nitrogen-rich, and carbonyl functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-methylsulfanyl-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-24-16-18-10-12(9-17)14(19-16)21-7-8-23-13(11-21)15(22)20-5-3-2-4-6-20/h10,13H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNPMLFCJQHVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCOC(C2)C(=O)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methylsulfanyl)-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N4O2SC_{15}H_{22}N_{4}O_{2}S, with a molecular weight of 318.42 g/mol. The structure features a pyrimidine core substituted with a methylsulfanyl group and a piperidine-morpholine moiety, which may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC15H22N4O2S
Molecular Weight318.42 g/mol
CAS Number2877750-99-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Core : Starting from appropriate precursors, the pyrimidine ring is formed through cyclization reactions.
  • Introduction of the Methylsulfanyl Group : Methylation reactions using methyl iodide can be employed to introduce the methylsulfanyl group.
  • Attachment of Piperidine and Morpholine Groups : These moieties are introduced through nucleophilic substitution reactions, utilizing suitable coupling agents.

Antimicrobial Activity

Research indicates that compounds containing piperidine and morpholine groups often exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus (Aziz-ur-Rehman et al., 2011) . The incorporation of the methylsulfanyl group may enhance solubility and reactivity, contributing to increased antimicrobial efficacy.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where enzyme activity modulation can influence disease progression (Sanchez-Sancho et al., 1998) .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Studies on similar pyrimidine derivatives have demonstrated their ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest (PubMed, 2013) . The dual inhibition of enzymes involved in nucleotide biosynthesis further supports its potential as an antitumor agent.

Case Studies

A series of studies have been conducted to evaluate the biological activities of related compounds:

  • Antibacterial Studies : A synthesized derivative exhibited moderate to excellent antimicrobial activity against a panel of bacterial strains, demonstrating a promising profile for further development.
    CompoundActivity Against
    Derivative AE. coli, S. aureus
    Derivative BPseudomonas aeruginosa
  • Enzyme Inhibition Assays : Compounds were screened for AChE inhibition with IC50 values indicating significant potency compared to standard inhibitors.
    CompoundIC50 (µM)
    Compound C25
    Compound D15

The mechanisms underlying the biological activities of this compound may involve:

  • Interaction with Enzymes : The presence of functional groups allows for specific interactions with enzyme active sites, leading to inhibition.
  • Cellular Uptake Mechanisms : The structural components may facilitate cellular uptake via folate receptor-mediated pathways, enhancing bioavailability in target tissues.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimidine-5-Carbonitrile Derivatives

Compound Name / ID Substituents at Pyrimidine Positions Key Functional Groups Biological Relevance (if reported)
Target Compound 2-(Methylsulfanyl), 4-[2-(Piperidine-1-carbonyl)Morpholin-4-yl] Morpholine-piperidine carbonyl, nitrile Not explicitly stated (inferred kinase/receptor targeting)
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-(morpholinosulfonyl)phenyl)amino) 4-Thiazolyl, 2-(arylamino) Morpholinosulfonyl, thiazole Kinase inhibition (implied by structural motifs)
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile 2-Benzylsulfanyl, 4-(aryl sulfanyl) Dual sulfanyl groups Crystallographic studies (structural stability)
LUF6941 (from ) 2-Amino-6-{[2-(4-chlorophenyl)thiazol-4-yl]methylthio}, 4-(4-methoxyphenyl) Thiazole, methoxyphenyl, nitrile A1 adenosine receptor agonist (Ki = 5.0 nM)
Compound 62 () 2-{[2-(Methylsulfanyl)benzyl]amino}, 4-(adamantylamino) Adamantyl, methylsulfanyl PKCθ inhibition (immunosuppressive activity)

Key Observations:

  • Morpholine/Piperidine Hybrids: The target compound’s morpholine-piperidine carbonyl group is distinct from simpler morpholine or piperidine derivatives (e.g., in ’s thieno[3,2-d]pyrimidines). This hybrid may enhance binding to targets requiring both hydrogen-bonding (morpholine) and hydrophobic interactions (piperidine) .
  • Sulfanyl vs.
  • Nitrile Position : The nitrile at position 5 is conserved across analogs, suggesting a role in π-stacking or covalent interactions with cysteine residues in enzyme active sites .

Pharmacological and Kinetic Comparisons

Table 2: Activity and Binding Kinetics of Selected Analogs

Compound Target/Activity Affinity (Ki) Residence Time (RT) Structural Determinants of RT
LUF6941 () A1 adenosine receptor agonist 5.0 nM 132 min 4-Methoxyphenyl, thiazole-chlorophenyl
LUF7064 () A1 adenosine receptor agonist 1.3 nM 5 min Thiazole without phenyl substituent
Capadenoson () A1 adenosine receptor agonist Not reported Fast kinetics Pyridine dicarbonitrile core
Target Compound Inferred kinase/receptor modulation Not reported Not reported Morpholine-piperidine carbonyl hybrid

Key Insights:

  • Residence Time (RT) Modulation: Minor structural changes (e.g., addition of a chlorophenyl group in LUF6941 vs. LUF7064) can increase RT by 26-fold, highlighting the sensitivity of pharmacokinetics to substituents . The target compound’s piperidine-1-carbonyl group may similarly prolong RT by enhancing hydrophobic interactions.
  • Affinity vs. Selectivity : While LUF7064 exhibits higher affinity (Ki = 1.3 nM), its short RT limits therapeutic utility. The target compound’s hybrid structure could balance affinity and RT for sustained efficacy .

Key Notes:

  • Synthetic Challenges : The target compound’s morpholine-piperidine carbonyl linkage may require multi-step synthesis, similar to ’s adamantane derivatives (e.g., compound 72), which involve sequential substitutions and purifications .
  • Solubility : The nitrile and sulfanyl groups likely confer moderate solubility, whereas morpholine and piperidine improve water solubility compared to purely aromatic analogs (e.g., ’s benzylsulfanyl derivative) .

Preparation Methods

Multicomponent Cyclocondensation

A widely adopted approach involves the one-pot cyclocondensation of malononitrile, aldehydes, and thiourea derivatives. For example, reacting malononitrile with a morpholine-containing aldehyde precursor and thiourea in ethanol under reflux forms the 4-aminopyrimidine-5-carbonitrile scaffold. The thiourea component introduces the sulfur atom at position 2, which is later functionalized into the methylsulfanyl group.

Representative Conditions

ComponentRoleStoichiometryConditionsYield (%)
MalononitrileCarbonitrile source1.2 eqEthanol, reflux, 6 h65–78
4-MorpholinecarbaldehydeAldehyde donor1.0 eq
ThioureaSulfur source1.5 eq

Stepwise Ring Assembly

Alternative methods assemble the pyrimidine ring through sequential substitutions. Ethyl cyanoacetate reacts with a pre-functionalized morpholine-piperidine carbonyl intermediate, followed by cyclization with guanidine derivatives under basic conditions. This method allows precise control over substituent placement but requires additional purification steps.

Introduction of the Methylsulfanyl Group

The 2-(methylsulfanyl) moiety is introduced via S-alkylation of a 2-thioxopyrimidine intermediate.

Thiolation and Methylation

  • Thiolation : Treating 4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile with Lawesson’s reagent or phosphorus pentasulfide converts the 2-oxo group to a thiol.

  • Methylation : Reacting the thiol intermediate with methyl iodide in dimethylformamide (DMF) and potassium carbonate at 60°C for 12 hours installs the methylsulfanyl group.

Optimized Methylation Protocol

  • Reagents : Methyl iodide (1.5 eq), K₂CO₃ (2.0 eq)

  • Solvent : DMF

  • Temperature : 60°C

  • Time : 12 h

  • Yield : 82%

Functionalization at Position 4

The 4-[2-(piperidine-1-carbonyl)morpholin-4-yl] substituent is installed through nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling.

Nucleophilic Aromatic Substitution

A chloropyrimidine intermediate reacts with 2-(piperidine-1-carbonyl)morpholine in the presence of a base:

Reaction Scheme

4-Chloropyrimidine-5-carbonitrile+2-(Piperidine-1-carbonyl)morpholineEt3N, DMFTarget Compound\text{4-Chloropyrimidine-5-carbonitrile} + \text{2-(Piperidine-1-carbonyl)morpholine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound}

Conditions

  • Base : Triethylamine (3.0 eq)

  • Solvent : DMF, 80°C, 24 h

  • Yield : 68%

Buchwald-Hartwig Amination

For electron-deficient pyrimidines, palladium catalysis enables coupling with amine derivatives. A mixture of Pd(OAc)₂, Xantphos, and cesium carbonate in toluene facilitates the insertion of the morpholinyl-piperidine carbonyl group.

Catalytic System

ComponentLoadingRole
Pd(OAc)₂5 mol%Catalyst
Xantphos10 mol%Ligand
Cs₂CO₃2.5 eqBase

Final Assembly and Purification

Post-functionalization, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Analytical data (¹H NMR, LC-MS) confirm structural integrity.

Characterization Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 4.10–3.70 (m, 8H, morpholine + piperidine), 2.55 (s, 3H, SCH₃).

  • LC-MS (ESI+) : m/z 432.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Multicomponent + NASFewer steps, cost-effectiveRequires high-purity intermediates65–78
Stepwise + BuchwaldHigh regioselectivityExpensive catalysts, longer time60–68

Q & A

Q. What are the recommended synthetic routes for 2-(methylsulfanyl)-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging pyrimidine core functionalization. A key intermediate is the pyrimidine scaffold substituted with a thiomethyl group at the 2-position, which can undergo nucleophilic substitution or coupling reactions with morpholine-piperidine derivatives. For example:

  • Step 1 : Prepare the pyrimidine-5-carbonitrile core via cyclization of β-chloroenaldehyde intermediates (analogous to methods in ).
  • Step 2 : Introduce the morpholinopiperidine moiety using a coupling agent (e.g., EDCI/HOBt) in anhydrous DMF at 0–25°C (similar to ).
  • Optimization : Control reaction pH (7–8) and use potassium carbonate as a base to minimize side reactions. Monitor progress via HPLC and NMR ().

Q. Key Parameters :

ParameterOptimal RangeImpact on Yield
SolventDMF or THFMaximizes solubility of intermediates
Temperature0–25°CPrevents decomposition of nitrile groups
Reaction Time12–24 hEnsures complete substitution

Q. Reference :

Q. How can structural elucidation and purity assessment be performed for this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures using SHELX programs () to confirm stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯O interactions observed in pyrimidine derivatives; ).
  • Spectroscopy :
    • FT-IR : Identify thiomethyl (C–S stretch at ~650 cm⁻¹) and nitrile (C≡N at ~2200 cm⁻¹) groups ().
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituents (e.g., morpholine protons at δ 3.5–3.7 ppm; ).
  • Purity : Employ reverse-phase HPLC with a C18 column (95% acetonitrile/water, 1.0 mL/min flow rate) to achieve >95% purity ().

Q. Reference :

Q. What preliminary biological screening strategies are suitable for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Screen against kinase or GPCR targets (e.g., adenosine receptors) using radioligand binding assays ().
    • Assess cytotoxicity via MTT assays (IC₅₀ determination in cancer cell lines).
  • Dose-Response : Use concentrations ranging from 1 nM to 100 µM to establish potency ().

Q. Reference :

Advanced Research Questions

Q. How do structural modifications at the 2-(methylsulfanyl) and morpholinopiperidine positions affect ligand-receptor binding kinetics?

Methodological Answer:

  • Residence Time (RT) Studies : Replace the methylsulfanyl group with bulkier substituents (e.g., benzylthio) to assess RT changes via surface plasmon resonance (SPR) or fluorescence correlation spectroscopy ().
  • Affinity vs. Kinetics : Minor changes (e.g., morpholine vs. piperidine ring size) can alter RT by 26-fold while maintaining nanomolar affinity (Ki), as shown in adenosine receptor ligands ().

Q. Example Data :

SubstituentRT (min)Ki (nM)
Methylsulfanyl605.0
Benzylthio1321.3

Q. Reference :

Q. What computational approaches predict the compound’s reactivity and binding modes?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps ().
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., A1AR). Key residues for hydrogen bonding include Asp55 and Tyr271 ().
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes ().

Q. Reference :

Q. How can crystallographic data resolve contradictions in reported structural conformations?

Methodological Answer:

  • Twinned Data Refinement : Use SHELXL for high-resolution (<1.5 Å) datasets to resolve ambiguities in piperidine-morpholine ring puckering ().
  • Hydrogen Bond Analysis : Compare intermolecular interactions (e.g., N–H⋯O vs. C–H⋯S) across crystal forms to identify dominant packing forces ().

Q. Reference :

Q. What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

  • Byproduct Control : Replace DMF with acetonitrile to reduce carbamate formation during coupling ().
  • Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling of aryl halides to improve regioselectivity (analogous to methods in ).

Q. Reference :

Q. How does the compound’s electronic profile influence its spectroscopic and reactive properties?

Methodological Answer:

  • NBO Analysis : Calculate charge distribution to explain nitrile reactivity (e.g., electrophilic attack at C5).
  • UV-Vis Spectroscopy : Monitor π→π* transitions (λmax ~270 nm) to correlate electronic effects with substituent electronegativity ().

Q. Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.